molecular formula C6H12O3 B1249300 (2R,3S)-2-hydroxy-3-methylpentanoic acid CAS No. 70748-47-9

(2R,3S)-2-hydroxy-3-methylpentanoic acid

Cat. No.: B1249300
CAS No.: 70748-47-9
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-CRCLSJGQSA-N
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Description

(2R,3S)-2-Hydroxy-3-methylpentanoic acid is a chiral organic compound with the molecular formula C6H12O3 It is a stereoisomer of 2-hydroxy-3-methylpentanoic acid, characterized by its specific configuration at the second and third carbon atoms

Scientific Research Applications

(2R,3S)-2-Hydroxy-3-methylpentanoic acid has several scientific research applications:

Biochemical Analysis

Biochemical Properties

(2R,3S)-2-hydroxy-3-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It interacts with various enzymes, including branched-chain α-keto acid dehydrogenase complex, which catalyzes the oxidative decarboxylation of branched-chain α-keto acids . This interaction is essential for the proper catabolism of isoleucine, leading to the production of acetyl-CoA and succinyl-CoA, which enter the citric acid cycle . Additionally, this compound can act as a substrate for other enzymes involved in amino acid metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In patients with maple syrup urine disease, elevated levels of this compound can disrupt normal cellular function, leading to neurotoxicity and other metabolic complications . It affects cell signaling pathways by altering the levels of key metabolites and intermediates, which can impact gene expression and cellular responses . Furthermore, this compound can influence cellular metabolism by modulating the activity of enzymes involved in the citric acid cycle and other metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as branched-chain α-keto acid dehydrogenase complex, facilitating the oxidative decarboxylation of branched-chain α-keto acids . This binding interaction is crucial for the proper metabolism of isoleucine and the production of energy through the citric acid cycle . Additionally, this compound can modulate gene expression by influencing the levels of key metabolites and intermediates involved in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to elevated levels of this compound can lead to alterations in cellular function, including changes in enzyme activity, gene expression, and metabolic flux . These temporal effects are particularly relevant in the context of metabolic disorders such as maple syrup urine disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can support normal metabolic function by participating in the catabolism of isoleucine . At high doses, this compound can exhibit toxic effects, leading to metabolic imbalances and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations . These dosage-dependent effects are critical for understanding the compound’s role in metabolic disorders and potential therapeutic interventions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids. It is a key intermediate in the metabolism of isoleucine, where it undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex . This reaction produces acetyl-CoA and succinyl-CoA, which are essential for energy production through the citric acid cycle . Additionally, this compound can interact with other enzymes and cofactors involved in amino acid metabolism, influencing metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s role in metabolic processes and its impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the mitochondria, where it participates in the citric acid cycle and other metabolic pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for the proper functioning of this compound in cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method involves the microbial fermentation of specific substrates using engineered strains of microorganisms, such as Yarrowia lipolytica .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process includes the cultivation of microorganisms in a controlled environment, followed by the extraction and purification of the compound from the fermentation broth. Techniques such as selective adsorption on activated carbon and elution with methanol are employed to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 3-methyl-2-oxopentanoic acid or 2-hydroxy-3-methylpentanoic acid.

    Reduction: Formation of 2-hydroxy-3-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • (2S,3R)-2-Hydroxy-3-methylpentanoic acid
  • (2R,3R)-2-Hydroxy-3-methylpentanoic acid
  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid

Comparison: (2R,3S)-2-Hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. Compared to its stereoisomers, it may exhibit different binding affinities and selectivities towards enzymes and receptors, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2R,3S)-2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445269
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70748-47-9
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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